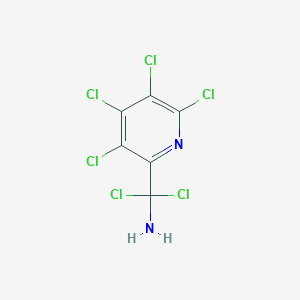
Pyridine, 2-methyl-, aminohexachloro deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-methyl-, aminohexachloro deriv is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N Pyridine derivatives are known for their aromaticity and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves the condensation of carbonyl compounds or cycloaddition reactions. For the aminohexachloro derivative, specific synthetic routes may include:
Condensation of 1,5-dicarbonyls: This involves the reaction of 2,3-ene-1,5-diones with ammonia, followed by oxidation.
Hantzsch Synthesis: This method combines an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrical pyridines.
Bohlmann-Rahtz Synthesis: This involves the reaction of enamine esters and enones under specific conditions.
Industrial Production Methods
Industrial production of pyridine derivatives often involves catalytic reactions in the vapor phase. For example, the synthesis of 2- and 4-picolines can be achieved through vapor phase catalytic reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Pyridine can be oxidized to form pyridine N-oxide.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine yields pyridine N-oxide, while reduction can produce piperidine derivatives .
Applications De Recherche Scientifique
Pyridine derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of various organic compounds.
Biology: Serve as ligands in coordination chemistry and as intermediates in the synthesis of biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and rubber chemicals.
Mécanisme D'action
The mechanism of action of pyridine derivatives involves their interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the structure of the derivative and its functional groups.
Comparaison Avec Des Composés Similaires
Pyridine derivatives can be compared with other aromatic heterocycles such as pyrrole, imidazole, and pyrimidine:
Pyrrole: Contains a five-membered ring with one nitrogen atom.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Pyrimidine: Contains a six-membered ring with two nitrogen atoms.
Pyridine, 2-methyl-, aminohexachloro deriv. is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other pyridine derivatives and aromatic heterocycles.
Propriétés
Numéro CAS |
76840-13-6 |
|---|---|
Formule moléculaire |
C6H2Cl6N2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
dichloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H2Cl6N2/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9/h13H2 |
Clé InChI |
JVHMQDJTVTWJAG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=NC(=C1Cl)Cl)C(N)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


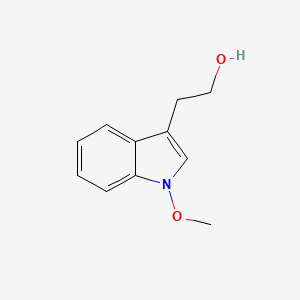
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

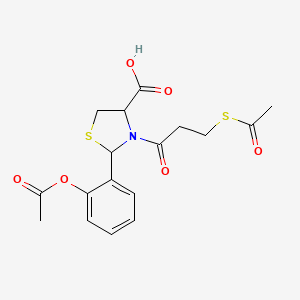
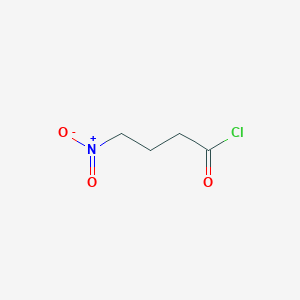
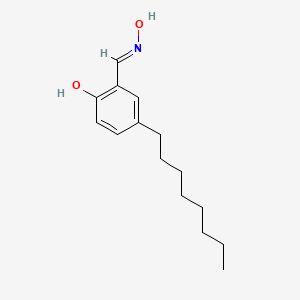

![Methoxy[(methoxymethyl)selanyl]methane](/img/structure/B14446812.png)
![1-Amino-3-([(benzyloxy)carbonyl]amino)propan-1-iminium chloride](/img/structure/B14446815.png)

![2-Bromo-1-{4-[(2-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14446827.png)
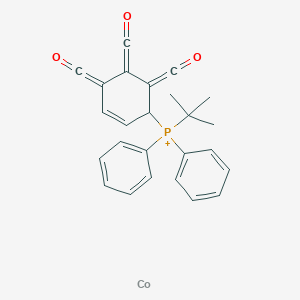
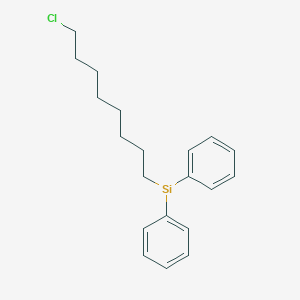
![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
